molecular formula C11H7ClFN B11721747 3-Chloro-4-(4-fluorophenyl)pyridine

3-Chloro-4-(4-fluorophenyl)pyridine

Cat. No.: B11721747
M. Wt: 207.63 g/mol
InChI Key: VORAGPYNROJBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(4-fluorophenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chlorine atom at the third position and a fluorophenyl group at the fourth position of the pyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-fluorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step processes that ensure high yield and purity. The use of optimized protocols and advanced catalytic systems is crucial to achieve efficient production. For instance, starting from 2-fluoro-4-methylpyridine, the overall yield can be significantly increased by avoiding the use of palladium as a catalyst .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4-fluorophenyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Utilizes boron reagents and palladium catalysts.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

3-Chloro-4-(4-fluorophenyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the 3-chloro-4-fluorophenyl fragment enhances its inhibitory activity against certain enzymes and receptors. This compound can modulate various biological processes by binding to its targets and altering their functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(4-fluorophenyl)pyridine
  • 3-Fluoro-4-(4-chlorophenyl)pyridine
  • 3-Chloro-4-(4-bromophenyl)pyridine

Uniqueness

3-Chloro-4-(4-fluorophenyl)pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C11H7ClFN

Molecular Weight

207.63 g/mol

IUPAC Name

3-chloro-4-(4-fluorophenyl)pyridine

InChI

InChI=1S/C11H7ClFN/c12-11-7-14-6-5-10(11)8-1-3-9(13)4-2-8/h1-7H

InChI Key

VORAGPYNROJBAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.